molecular formula C14H19ClN2O4S B486568 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 791843-77-1

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B486568
CAS No.: 791843-77-1
M. Wt: 346.8g/mol
InChI Key: AHAKQQBQOKCTPZ-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a sulfonamide-containing piperidine derivative characterized by a 4-chloro-3-ethoxyphenyl group linked to the sulfonyl moiety and a carboxamide group at the 4-position of the piperidine ring. This compound shares structural motifs common in medicinal chemistry, where sulfonyl groups enhance metabolic stability and piperidine rings contribute to conformational flexibility and receptor binding .

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-21-13-9-11(3-4-12(13)15)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAKQQBQOKCTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide with structurally similar sulfonamide-piperidinecarboxamide derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities
This compound (Target Compound) 4-Cl, 3-OCH₂CH₃ C₁₄H₁₈ClN₂O₄S 354.82 Predicted moderate lipophilicity due to ethoxy group; no direct activity data reported .
1-[(4-Iodo-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide 4-I, 3-OCH₃ C₁₃H₁₆IN₂O₄S 424.25 Higher molecular weight due to iodine; potential radiopharmaceutical applications .
1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide 2,5-diCl, 4-OCH₂CH₃ C₁₄H₁₇Cl₂N₂O₄S 389.27 Increased halogenation may enhance receptor binding but reduce solubility .
1-[(4-Acetylphenyl)sulfonyl]-4-piperidinecarboxamide 4-COCH₃ C₁₄H₁₈N₂O₄S 310.37 Acetyl group lowers lipophilicity; potential metabolic instability .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate 4-Cl, ester (COOEt) C₁₄H₁₈ClNO₄S 331.82 Carboxylate ester improves solubility but reduces bioavailability compared to carboxamides .

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability The ethoxy group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility. Carboxamide derivatives generally exhibit better metabolic stability than ester analogs (e.g., ethyl piperidine-4-carboxylate), as esters are prone to hydrolysis .

Halogenation and Biological Activity Chlorine and iodine substituents are common in drug design for enhancing binding affinity via halogen bonding. However, di-chlorinated analogs (e.g., 2,5-dichloro derivative) may suffer from reduced solubility, necessitating formulation optimization . Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) in related seco-cyclopropylindole compounds demonstrated cytotoxic activity comparable to doxorubicin, suggesting that bulkier groups (e.g., ethoxy) in the target compound might reduce potency .

Structural Flexibility and Target Engagement Piperidine carboxamides with para-substituted phenyls (e.g., 4-chloro) exhibit better conformational alignment for receptor binding than ortho-substituted analogs. For example, Otenabant (a 4-piperidinecarboxamide anti-obesity drug) uses a 4-chlorophenyl group for optimal cannabinoid receptor antagonism .

Biological Activity

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties. A comprehensive review of relevant studies and findings will provide insights into its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20ClN3O3S
  • Molecular Weight : 401 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, which is known for its bioactivity, combined with a sulfonamide moiety that enhances its pharmacological profile.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that it exhibits moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Salmonella typhi.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Bacillus subtilisModerate to Strong
Salmonella typhiModerate
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in combating resistant strains.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells and inhibit proliferation in colorectal cancer models.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colorectal cancer)
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibition2.14 ± 0.003
UreaseModerate Inhibition0.63 ± 0.001

The strong inhibitory effect on AChE suggests potential applications in treating Alzheimer’s disease, while urease inhibition may provide benefits in managing urinary tract infections.

Study on Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of synthesized compounds including this compound were tested for their antibacterial efficacy. The results indicated that the compound was more effective than several clinically used antibiotics, showcasing its potential as a new antibacterial agent .

Study on Anticancer Properties

Another research effort focused on the anticancer properties of this compound highlighted its ability to inhibit tumor growth in xenograft models. The study reported significant reductions in tumor size and weight compared to control groups, indicating robust anticancer activity .

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